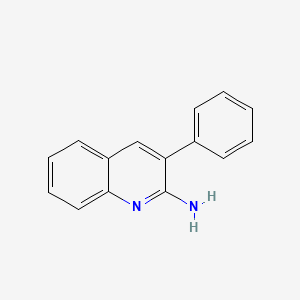

2-Amino-3-phenylquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHDZAQRRFHMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10485223 | |

| Record name | 2-Amino-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36926-84-8 | |

| Record name | 2-Amino-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36926-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 Phenylquinoline and Its Analogs

Direct Synthetic Routes to the 2-Amino-3-phenylquinoline Scaffold

Direct synthesis provides the most straightforward access to the this compound molecule, building the heterocyclic system in one or a few steps from simple precursors.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov For the synthesis of substituted quinolines, MCRs offer advantages in terms of atom economy, reduced reaction times, and the ability to generate structural diversity. rsc.org

One notable MCR approach for synthesizing 2,3-disubstituted quinolines involves the copper(II) triflate-catalyzed reaction of aryl amines, aryl aldehydes, and styrene (B11656) oxides. rsc.org This three-component reaction proceeds via the in situ formation of an imine, which then reacts with the styrene oxide to construct the quinoline (B57606) core with high regioselectivity and atom efficiency. rsc.org While this specific example leads to 2,3-diarylquinolines, modification of the starting materials could provide a pathway to 2-amino analogs. Another strategy uses a catalyst-free, three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce polysubstituted quinolines. rsc.org

A simple and efficient one-pot multicomponent protocol has been reported for the synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-carbonitrile derivatives. ijrjournal.com This reaction utilizes aromatic aldehydes, malononitrile (B47326), cyclic ketones, and ammonium (B1175870) acetate (B1210297) in the presence of a cellulose-based cerium (IV) catalyst. ijrjournal.com Although this yields a tetrahydroquinoline analog, it highlights the utility of MCRs in assembling the 2-amino-quinoline system.

Table 1: Examples of Multi-component Reactions for Quinoline Synthesis

| Reactants | Catalyst | Product Type | Key Features |

|---|---|---|---|

| Aryl amines, aryl aldehydes, styrene oxides | Copper(II) triflate (10 mol%) | 2,3-Diarylquinolines | High atom efficiency, regioselectivity, sequential C-N and C-C bond formation. rsc.org |

| Aryl diazonium salts, nitriles, alkynes | None | Polysubstituted quinolines | Catalyst-free, cost-effective, environmentally friendly. rsc.org |

| Aromatic aldehydes, malononitrile, cyclic ketones, ammonium acetate | Cellulose-based Cerium (IV) | 2-Amino-tetrahydroquinoline-3-carbonitriles | Green solvent (ethanol), simple operation, good yields. ijrjournal.com |

Cyclization reactions are fundamental to the synthesis of heterocyclic systems like quinoline. The Friedländer synthesis and electrophilic cyclization of alkynes are prominent strategies.

The Friedländer annulation is a classical and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile). A direct route to this compound involves the reaction of a 2-aminoaryl ketone with a molecule like phenylacetonitrile. Various catalysts, including metal triflates like cuprous triflate and indium(III) triflate, have been shown to effectively promote this reaction under mild or solvent-free conditions. researchgate.net

A powerful modern alternative is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, an aniline (B41778) substituted with a phenylacetylene (B144264) group at the ortho position undergoes a 6-endo-dig cyclization promoted by an electrophile. Reagents such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) can be used, leading to 3-halo-4-phenylquinolines in good yields. nih.gov Subsequent nucleophilic substitution of the halogen at the 3-position could be envisioned to install other functional groups. If the starting alkyne is appropriately substituted, this method can be adapted to produce a variety of quinoline derivatives.

Table 2: Cyclization Approaches to Substituted Quinolines

| Starting Materials | Reagent/Catalyst | Product Type | Key Features |

|---|---|---|---|

| 2-Aminoaryl ketone, compound with α-methylene group | Metal triflates (e.g., CuOTf, In(OTf)₃) | Polysubstituted quinolines | High yields, solvent-free conditions possible. researchgate.net |

| N-(2-phenylethynyl)aniline triflamide | Iodine monochloride (ICl) | 3-Iodo-4-phenylquinoline | Mild reaction conditions, good yield. nih.gov |

| 2-Aminobenzyl alcohol, ketone | [Mn(L1H)(CO)₃Br] (photocatalyst), KOH | 2,3-Disubstituted quinolines | Visible light-initiated, aerobic conditions. ntu.edu.sg |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of arylated quinolines. researchgate.net These methods can be used to introduce the phenyl group at the C3 position onto a pre-existing quinoline ring or to construct the quinoline scaffold itself.

A direct, one-pot synthesis of primary 4-amino-2,3-diaryl-quinolines has been developed via a Suzuki-Miyaura cross-coupling of 2-aryl-4-azido-3-iodoquinolines with arylboronic acids. mdpi.com This method demonstrates the feasibility of introducing an aryl group at the C3 position of a quinoline that already contains an amino-group precursor (azide) at a different position. The reaction proceeds with simultaneous coupling and reduction of the azide (B81097) group to a primary amine. mdpi.com

Another strategy involves the palladium-catalyzed annulation of benzimidoyl chlorides with 1,6-enynes, which proceeds through a Sonogashira coupling to afford quinoline motifs in good yields under mild conditions. ias.ac.in By carefully selecting the substrates, this domino approach can be a versatile route to complex quinoline structures.

Cyclization Strategies in the Formation of this compound

Catalytic Protocols for Derivatization of this compound

Once the this compound scaffold is synthesized, its further functionalization is crucial for creating diverse analogs. Catalytic methods involving transition metals and organocatalysts are paramount for these transformations.

Transition metals, especially palladium, rhodium, and copper, are widely used to catalyze the functionalization of C-H bonds in heterocyclic compounds. ias.ac.inrsc.org These reactions allow for the direct introduction of new substituents onto the quinoline or phenyl rings without the need for pre-functionalization.

For instance, scandium catalysts have been employed for the regioselective C-H alkylation of 2-phenylquinoline (B181262) derivatives. beilstein-journals.org This indicates that the phenyl group at C2 can direct the metal catalyst to functionalize specific C-H bonds. Similar directing-group strategies could potentially be applied to this compound, where the amino group or the nitrogen atom of the quinoline ring could coordinate to the metal center and direct functionalization to a nearby position. nih.gov

Palladium-catalyzed aerobic oxidative annulation represents another powerful tool. A strategy for synthesizing 3-phenylquinoline (B3031154) involves the palladium-catalyzed reaction of azides with aldehydes, proceeding through C-H functionalization and C-C bond cleavage to form the quinoline ring in a one-pot manner. researchgate.net Such methods highlight the potential for transition-metal catalysis to mediate complex transformations on the quinoline core. sioc-journal.cn

Table 3: Transition Metal-Catalyzed Functionalization of Quinolines

| Substrate Type | Catalyst/Reagent | Transformation | Key Features |

|---|---|---|---|

| 2-Phenylquinoline | Scandium(III)/Cp* complex | C-H Alkylation | Regioselective functionalization. beilstein-journals.org |

| 2-Aryl-4-azido-3-iodoquinoline | Pd(PPh₃)₄, Arylboronic acid | Suzuki-Miyaura Coupling/Azide Reduction | One-pot synthesis of 2,3-diaryl-4-aminoquinolines. mdpi.com |

| Anilines, Aldehydes | Copper catalyst, O₂ | C-H/C-C/C-N bond formation | Direct synthesis of substituted quinolines from simple precursors. ias.ac.in |

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a complementary approach to transition-metal catalysis, often providing unique reactivity and selectivity under mild conditions. beilstein-journals.org

For quinoline derivatives, organocatalysts have been used to activate the molecule towards nucleophilic attack. For example, perfluorinated alkyl iodides have been shown to act as halogen-bond donors, activating 2-substituted quinolines toward reduction by a Hantzsch ester. beilstein-journals.org This type of activation could facilitate transformations on the quinoline core of this compound.

Furthermore, organocatalytic reactions can be employed to modify the amino group at the C2 position. For example, chiral organocatalysts could be used to achieve enantioselective transformations of derivatives prepared from the primary amine. Proline and its derivatives are well-known organocatalysts for asymmetric reactions involving aldehydes and ketones, which could be applied to functionalized this compound derivatives. nih.gov An organocatalytic azide-aldehyde [3+2] cycloaddition has been reported for the regioselective synthesis of triazoles, demonstrating the power of organocatalysis in constructing heterocyclic moieties. researchgate.net A similar strategy could potentially be used to derivatize the amino group of the title compound.

Photoredox Catalysis Applied to this compound Synthesis

Visible-light-mediated synthesis has emerged as a greener and more eco-friendly route for chemical transformations, utilizing photons as a clean energy source. rsc.org This approach has been successfully applied to the synthesis of quinolines, often employing blue LED light. rsc.orgacs.org

A notable method involves the visible-light-induced photocatalytic aerobic oxidative dehydrogenative coupling/aromatization tandem reaction. In this process, N-arylglycine esters and alkenes react in the presence of a photocatalyst like Ru(bpy)₃Cl₂·6H₂O and a copper salt, such as Cu(OTf)₂, under blue light irradiation and an air atmosphere at room temperature. acs.org This tandem protocol allows for the construction of the quinoline core with diverse substitution patterns. acs.org For instance, the reaction of ethyl 2-(phenylamino)acetate with styrene using this method yields ethyl 4-phenylquinoline-2-carboxylate. acs.org

Mechanistic studies suggest that the reaction proceeds through the formation of radical intermediates. rsc.orgdiva-portal.org The photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process, generating reactive radical species that then participate in the cyclization and aromatization steps to form the quinoline ring. diva-portal.orgsioc-journal.cn The use of visible light offers a mild and often more selective alternative to traditional thermal reactions for quinoline synthesis. ntu.edu.sg

Table 1: Examples of Photocatalyzed Synthesis of Quinoline Derivatives

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| N-arylglycine esters, Alkenes | Ru(bpy)₃Cl₂·6H₂O, Cu(OTf)₂ | Substituted quinolines | High | acs.org |

| 2-vinylanilines, Conjugated aldehydes | Iridium photocatalyst | Quinoline derivatives | - | nih.gov |

| N-aryl glycine (B1666218) esters, α-fluoro-aryl acetic acid-derived redox-active esters | Dicyanopyrazine-derived chromophore (DPZ) | β-fluoro-α-amino acid derivatives | High | sioc-journal.cn |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of sustainable chemical processes is a primary goal in modern organic synthesis. researchgate.netrsc.org This has led to the exploration of greener alternatives for the synthesis of quinoline derivatives, focusing on solvent-free conditions, aqueous reaction media, and biocatalysis. researchgate.net

Solvent-Free Synthesis of this compound

Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying product purification. ijcce.ac.irscispace.com A highly efficient, simple, and green solvent-free protocol for preparing poly-substituted quinolines is the Friedländer hetero-annulation reaction. ijcce.ac.ir This reaction can be effectively catalyzed by silica-supported P₂O₅ (P₂O₅/SiO₂) between 2-aminoaryl ketones and carbonyl compounds. ijcce.ac.ir For example, the condensation of 2-amino-5-chlorobenzophenone (B30270) with dimedone proceeds efficiently at 80 °C under solvent-free conditions to yield the corresponding quinoline derivative. ijcce.ac.ir

Another approach involves the use of a mere 1 mol% of FeCl₃ as a catalyst in a microwave-assisted, solvent-free, one-pot synthesis of 2,4-disubstituted quinolines via an A³-coupling reaction of an aldehyde, an amine, and an alkyne. scispace.com This method has been shown to produce 2,4-diphenylquinoline (B373748) in excellent yield. scispace.com

Table 2: Comparison of Solvent vs. Solvent-Free Synthesis of a Quinoline Derivative

| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| None | 80 | 25 | 96 | ijcce.ac.ir |

| H₂O | 100 | 180 | 30 | ijcce.ac.ir |

| EtOH | 80 | 150 | 65 | ijcce.ac.ir |

| CH₃CN | 80 | 180 | 50 | ijcce.ac.ir |

| Toluene | 110 | 120 | 70 | ijcce.ac.ir |

| Dioxane | 100 | 120 | 60 | ijcce.ac.ir |

Aqueous Phase Reactions for this compound Derivatives

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been achieved in high yields through a one-pot reaction of aromatic amines, aromatic aldehydes, and malononitrile in an ethanol-water mixture using pyridine-2-carboxylic acid as a catalyst. nih.gov This method adheres to green chemistry principles, offering high atom economy and a low E-factor. nih.gov

Furthermore, a direct one-pot synthesis of 2-substituted quinolines has been accomplished through a three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate in an aqueous medium, using Montmorillonite K-10 as a green and reusable catalyst. rsc.org

Biocatalytic Transformations Involving this compound Precursors

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. nih.gov Engineered transaminases have been developed for the stereoselective synthesis of chiral amines from ketones. google.com While direct biocatalytic synthesis of this compound is not extensively documented, the synthesis of its precursors through biocatalytic methods is a promising area. For instance, imine reductases (IREDs) can be used in multienzyme cascades for the asymmetric synthesis of chiral 2-substituted 1,2,3,4-tetrahydroquinolines from nitroalkenones. wiley.com These tetrahydroquinolines can then potentially be aromatized to the corresponding quinolines.

A synergistic approach combining photoredox catalysis and pyridoxal (B1214274) radical biocatalysis has been developed for the stereoselective synthesis of non-canonical amino acids. nih.gov This methodology involves the generation of a radical via photoredox catalysis which is then intercepted by an enzyme-bound intermediate, allowing for highly stereocontrolled bond formation. nih.gov This principle could potentially be adapted for the synthesis of chiral precursors to this compound.

Chemo- and Regioselectivity in this compound Synthetic Pathways

Controlling chemo- and regioselectivity is crucial in the synthesis of substituted quinolines. In the Friedländer synthesis, the reaction between a 2-aminoaryl ketone and a β-dicarbonyl compound typically proceeds with high regioselectivity, dictated by the nature of the reactants. ijcce.ac.ir

In multicomponent reactions, the regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For example, a copper-catalyzed three-component reaction of anilines, alkyne esters, and ketones in acetonitrile (B52724) produces 2,4-disubstituted quinolines with exclusive regioselectivity. rsc.org Similarly, cobalt-catalyzed C-H activation of anilines with alkynes also leads to quinolines with excellent regioselectivity. rsc.org

The synthesis of 3-bromoquinoline (B21735) derivatives can be achieved with high regioselectivity through an acid-promoted rearrangement of arylmethyl azides. acs.org This method provides a direct route to 3-haloquinolines, which are valuable intermediates for further functionalization.

Synthesis of Novel this compound Analogues and Hybrid Structures

The development of novel analogues and hybrid structures of this compound is an active area of research, driven by the quest for new molecules with unique properties.

One approach involves the synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives. tandfonline.commdpi.com These compounds are prepared in a multi-step sequence starting from substituted anilines, involving a double Suzuki-Miyaura cross-coupling reaction to introduce the phenyl groups at the 2- and 4-positions of the quinoline core. mdpi.com

Another strategy focuses on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores. For instance, novel styrylquinoline-chalcone hybrids have been synthesized through a three-step pathway starting from (2-aminophenyl)chalcones. researchgate.net This involves a Friedländer cyclocondensation, followed by oxidation and a Claisen-Schmidt condensation. researchgate.net

Furthermore, the direct one-pot synthesis of primary 4-amino-2,3-diarylquinolines has been achieved via a Suzuki-Miyaura cross-coupling of 2-aryl-4-azido-3-iodoquinolines with arylboronic acids. mdpi.com This methodology allows for the efficient construction of quinolines with diverse aryl substituents at the 2- and 3-positions.

Reactivity, Mechanistic Insights, and Functional Transformations of 2 Amino 3 Phenylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring of 2-Amino-3-phenylquinoline

The quinoline ring system in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino group at the 2-position can influence the regioselectivity of such reactions. Research has shown that electrophilic substitution, when it occurs, preferentially takes place on the benzene (B151609) ring portion of the quinoline nucleus, specifically at positions 6 and 8, which are para and ortho to the activating amino group, respectively.

Studies on the nitration of this compound have demonstrated the formation of 6-nitro and 8-nitro derivatives. The reaction conditions, such as the nitrating agent and temperature, can influence the ratio of these isomers. For instance, nitration using a mixture of nitric acid and sulfuric acid typically yields a mixture of the 6-nitro and 8-nitro products.

| Electrophile | Reagent | Position of Substitution | Product(s) |

| NO2+ | HNO3/H2SO4 | 6 and 8 | 2-Amino-3-phenyl-6-nitroquinoline and 2-Amino-3-phenyl-8-nitroquinoline |

| Br+ | Br2/FeBr3 | 6 | 2-Amino-6-bromo-3-phenylquinoline |

Reactions of the Amino Group in this compound

The 2-amino group is a key site of reactivity in this compound, readily undergoing a variety of transformations.

Acylation and Alkylation Reactions of the 2-Amino Group

The primary amino group of this compound can be easily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride in the presence of pyridine (B92270) yields N-(3-phenylquinolin-2-yl)acetamide. Similarly, alkylation of the amino group can be achieved using alkyl halides, although care must be taken to control the degree of alkylation.

| Reagent | Reaction Type | Product |

| Acetyl chloride | Acylation | N-(3-phenylquinolin-2-yl)acetamide |

| Benzoyl chloride | Acylation | N-(3-phenylquinolin-2-yl)benzamide |

| Methyl iodide | Alkylation | 2-(Methylamino)-3-phenylquinoline |

Diazotization and Subsequent Transformations of the Amino Moiety

The 2-amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a range of subsequent transformations. For instance, Sandmeyer reactions can be employed to introduce a variety of substituents at the 2-position, such as chloro, bromo, and cyano groups. Schiemann reactions can be used to introduce fluorine.

| Reagent | Reaction Type | Product |

| NaNO2/HCl, then CuCl | Sandmeyer | 2-Chloro-3-phenylquinoline |

| NaNO2/HBr, then CuBr | Sandmeyer | 2-Bromo-3-phenylquinoline |

| NaNO2/HBF4, then heat | Schiemann | 2-Fluoro-3-phenylquinoline |

Formation of Imines and Heterocycles from the 2-Amino Group

The nucleophilic amino group of this compound can react with aldehydes and ketones to form imines (Schiff bases). These imines can be valuable intermediates in their own right or can be further cyclized to generate more complex heterocyclic systems. For example, reaction with benzaldehyde (B42025) yields N-benzylidene-3-phenylquinolin-2-amine. Furthermore, the amino group can participate in condensation reactions with 1,3-dicarbonyl compounds to form fused heterocyclic systems.

Reactivity of the Phenyl Moiety in this compound

The phenyl group at the 3-position is generally less reactive towards electrophilic substitution than the quinoline ring due to the deactivating effect of the quinoline system. However, under forcing conditions, electrophilic substitution can occur. The directing effect of the quinoline ring on the pendant phenyl group is complex, but substitution typically occurs at the ortho and para positions of the phenyl ring. For instance, nitration of this compound under harsh conditions can lead to the formation of nitrated products on the phenyl ring, in addition to substitution on the quinoline nucleus.

Reactions Involving the Quinoline Nitrogen Atoms of this compound

The nitrogen atom of the quinoline ring is basic and can be protonated by acids to form the corresponding quinolinium salt. It can also act as a nucleophile and react with alkylating agents to form N-alkyl-2-amino-3-phenylquinolinium salts. This quaternization of the quinoline nitrogen activates the ring system towards nucleophilic attack. For example, treatment with methyl iodide results in the formation of 1-methyl-2-amino-3-phenylquinolinium iodide. This quaternization can influence the reactivity of the entire molecule, including the amino group and the aromatic rings.

Cycloaddition and Annulation Reactions of this compound

The quinoline ring system, including derivatives like this compound, can undergo cycloaddition reactions to rapidly generate molecular complexity and construct three-dimensional architectures from planar aromatic precursors. nih.gov These reactions are pivotal for creating novel polycyclic and heterocyclic frameworks.

Photochemical dearomative cycloaddition represents a key transformation of the quinoline core. nih.gov In a process often facilitated by a photosensitizer and a Lewis acid, the triplet excited state of the quinoline ring can be generated. This excited state behaves like a diradical, enabling a stepwise radical cycloaddition with alkenes to yield para-cycloadducts. nih.gov For instance, the reaction between quinoline and various alkenes, promoted by BF₃·OEt₂, leads to the formation of sterically congested products. nih.gov While specific data on the 2-amino-3-phenyl substituted variant is not detailed, the general reactivity of the quinoline core suggests its capability to participate in such transformations. The position of substituents on the quinoline ring has been shown to significantly influence the regioselectivity of the cycloaddition. nih.gov

Another significant cycloaddition pathway involves the inverse electron demand Diels-Alder reaction. acs.org In this type of transformation, aza-ortho-quinone methides, which can be generated from corresponding quinoline precursors, react with electron-rich dienophiles like enaminones. This [4+2] cycloaddition is followed by an aromatization step to yield functionalized quinolines, such as 3-aroyl quinolines. acs.org The reaction proceeds efficiently to afford the quinoline derivatives in good to excellent yields. acs.org

Annulation reactions are fundamental to the synthesis of the quinoline skeleton itself. The Friedländer hetero-annulation, a classic method, involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group. ijcce.ac.ir This reaction, which can be catalyzed by agents like silica-supported P₂O₅ under solvent-free conditions, is a versatile and green method for preparing a wide array of poly-substituted quinolines. ijcce.ac.ir

Table 1: Examples of Cycloaddition Reactions Involving the Quinoline Core This table illustrates the general reactivity of the quinoline scaffold in cycloaddition reactions as specific examples for this compound are not prevalent in the cited literature.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| Photochemical [4+2] Cycloaddition | Quinoline, 1-Hexene | ITX (photosensitizer), BF₃·OEt₂ | para-Cycloadduct | nih.gov |

| Inverse Demand Diels-Alder | N-(2-(chloromethyl)phenyl)-4-methylbenzenesulfonamide, 3-(dimethylamino)-1-phenylprop-2-en-1-one | Na₂CO₃, 50 °C | Phenyl(quinolin-3-yl)methanone | acs.org |

| Friedländer Annulation (Synthesis) | 2-Amino-5-chlorobenzophenone (B30270), Dimedone | P₂O₅/SiO₂, 80 °C, Solvent-free | Poly-substituted quinoline | ijcce.ac.ir |

Oxidative and Reductive Transformations of this compound

The quinoline nucleus and its substituents can be subjected to a variety of oxidative and reductive transformations, altering the oxidation state and enabling the synthesis of diverse derivatives.

Reductive Transformations

A significant reductive pathway for quinolines is the enantioselective hydrogenation of the heterocyclic ring. pku.edu.cn This transformation converts the aromatic quinoline into a chiral 1,2,3,4-tetrahydroquinoline. Phosphine-free chiral cationic ruthenium catalysts have proven highly effective for this purpose, operating under hydrogen pressure in various solvents like methanol (B129727) or acetone. pku.edu.cn The reaction proceeds with excellent reactivity and can achieve enantioselectivities of up to >99% ee for a range of 2-substituted and 2,3-disubstituted quinolines. pku.edu.cn The reduction is believed to occur via an ionic cascade pathway involving sequential hydride additions. pku.edu.cn

Other reductive processes focus on modifying substituents attached to the quinoline core. For instance, in the synthesis of related aminoquinolines, an azide (B81097) group can be reduced to a primary amine. mdpi.comnih.gov A proposed mechanism for this transformation involves palladium hydride species (PdH₂ or L₂PdHI) that are generated during a Suzuki-Miyaura cross-coupling reaction. mdpi.com Similarly, a nitro group on a phenyl ring attached to a quinoline precursor can be selectively reduced to an amino group using mild reagents like iron powder in acetic acid (Fe/AcOH) or Fe/HCl, a key step in domino reaction sequences that form the quinoline ring. mdpi.comsemanticscholar.org

Table 2: Enantioselective Hydrogenation of Substituted Quinolines with a Chiral Ruthenium Catalyst Data adapted from a study on the hydrogenation of various quinolines, demonstrating the potential for reducing this compound. pku.edu.cn

| Substrate (Quinoline) | Catalyst | H₂ Pressure (atm) | Solvent | Conversion (%) | ee (%) |

| 2-Methylquinoline | (R,R)-1c | 10 | Methanol | 85 | 99 |

| 2-Phenylquinoline (B181262) | (R,R)-1c | 50 | Methanol | >99 | 96 |

| 2-n-Butylquinoline | (R,R)-1c | 50 | Methanol | >99 | 99 |

| 2,3-Dimethylquinoline | (R,R)-1c | 50 | Methanol | 98 | 98 |

Oxidative Transformations

Oxidative reactions can be used to synthesize quinolines from partially saturated precursors. An iodine-methanol mediated oxidative-aromatization process can convert 2-aryl-2,3-dihydroquinolin-4(1H)-ones into the corresponding 2-aryl-4-methoxyquinolines in high yield. mdpi.com The proposed mechanism involves the enolization of the dihydroquinolinone or the formation of a hemiacetal with methanol, followed by an iodine-promoted oxidative aromatization step that results in the fully aromatic quinoline system. mdpi.com

Furthermore, oxidative cycloaddition approaches, such as the oxidative Povarov reaction, involve the in-situ oxidation of N-aryl amines to generate reactive iminium ions. acs.org These intermediates then undergo a [4+2] cycloaddition with dienophiles, demonstrating a powerful combination of oxidation and C-C bond formation to build complex polycyclic amine structures. acs.org

Detailed Mechanistic Investigations of Key Transformations of this compound

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often employ kinetic analysis and isotopic labeling to elucidate reaction pathways, identify intermediates, and determine rate-limiting steps.

While specific kinetic studies on this compound are not widely documented, research on related quinoline derivatives provides insight into the methodologies used. For example, kinetic investigations into the aminolysis of substituted phenyl quinoline-8-carboxylates have been performed to understand the role of the quinoline nitrogen in catalysis. acs.org Such studies analyze structure-reactivity relationships and probe for catalytic effects like general acid-base catalysis. In the case of the quinoline-8-carboxylates, the data supported a "proton-slide" mechanism, where the quinoline nitrogen facilitates proton transfer during the reaction. acs.org

Kinetic studies are also integral to understanding catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions used to synthesize 2,3-diarylquinolines. mdpi.com These investigations help to optimize catalyst and ligand concentrations and understand the factors affecting catalyst efficiency and reaction rates. mdpi.com

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. nih.govscripps.edu By replacing an atom (like ¹²C, ¹H, or ¹⁴N) with its heavier, stable isotope (like ¹³C, D, or ¹⁵N), chemists can track bond formations and cleavages using techniques like mass spectrometry and NMR. nih.govisotope.comckisotopes.com

In the context of quinoline chemistry, isotopic labeling has been instrumental in elucidating the mechanism of enantioselective hydrogenation. pku.edu.cn Studies using deuterium (B1214612) labeling revealed that the reduction of the quinoline ring proceeds via an ionic and cascade reaction pathway, which includes a 1,4-hydride addition, followed by isomerization and a subsequent 1,2-hydride addition to form the tetrahydroquinoline product. pku.edu.cn

Furthermore, techniques like ¹³C-labeling are critical for distinguishing between different potential mechanistic pathways, such as homolytic (radical-based) versus heterolytic (ionic-based) bond cleavage. researchgate.net In studies of related rearrangements, labeling experiments combined with radical trapping have provided evidence for radical cage effects and helped to explain product distributions. researchgate.net Such methodologies could be directly applied to investigate the mechanisms of cycloaddition or rearrangement reactions of this compound to provide definitive evidence for the nature of the intermediates involved.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Phenylquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

NMR spectroscopy serves as a powerful tool for probing the chemical structure and dynamics of 2-amino-3-phenylquinoline in both solution and the solid state. mst.edu Through the analysis of chemical shifts, coupling constants, and relaxation phenomena, a comprehensive picture of the molecule's conformation and electronic distribution can be constructed.

Two-dimensional NMR experiments are indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and spatial relationships between atoms within the this compound scaffold. ipb.ptscience.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the quinoline (B57606) and phenyl rings. For instance, the correlation between adjacent aromatic protons can be readily identified, aiding in the assignment of the substitution pattern. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range correlations between protons and carbons, typically over two or three bonds. ipb.pt This is particularly useful for identifying quaternary carbons and for linking the phenyl substituent to the quinoline core. For example, a correlation between the protons of the phenyl ring and the C3 carbon of the quinoline ring would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing crucial information about the molecule's stereochemistry and conformation. nuph.edu.ua For instance, NOE cross-peaks between the amino group protons and the ortho-protons of the phenyl ring can indicate the preferred rotational conformation of the phenyl group relative to the quinoline plane.

A combination of these 2D NMR techniques enables the unambiguous assignment of all proton and carbon resonances in the this compound molecule and its derivatives. kiku.dkmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-Amino-2,3-diphenylquinoline | CDCl₃ | 7.19–8.23 (m, aromatic H) | 123.0–159.6 (aromatic C) | mdpi.com |

| 2-Phenylquinoline (B181262) | CDCl₃ | 7.44–8.22 (m, aromatic H) | 119.0–157.4 (aromatic C) | rsc.org |

| 2-(4-amino)phenylquinoline | Not specified | Not specified | Not specified | rsc.org |

This table presents a generalized view of the chemical shift ranges. Specific shifts and coupling constants would be unique to each derivative.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its crystalline form. mst.edumpg.de Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which are sensitive to the local electronic environment and internuclear distances. osti.gov

By employing techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples. mpg.denih.gov ssNMR can be used to:

Identify and characterize different polymorphic forms: Polymorphs, or different crystal packing arrangements of the same molecule, can exhibit distinct ssNMR spectra due to variations in intermolecular interactions and molecular conformations in the solid state.

Probe intermolecular interactions: ssNMR can detect intermolecular hydrogen bonding, for example, between the amino group of one molecule and the nitrogen atom of the quinoline ring of another, which influences the crystal packing.

Complement X-ray diffraction data: In cases where single crystals suitable for X-ray crystallography are difficult to obtain, ssNMR can provide crucial structural constraints for determining the crystal structure from powder diffraction data. nih.gov

Variable temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes such as conformational exchange and restricted rotation within the this compound molecule. nih.govox.ac.uknumberanalytics.com By recording NMR spectra at different temperatures, it is possible to study processes that occur on the NMR timescale. researchgate.netresearchgate.net

For this compound, VT-NMR could be used to study:

Rotation around the C3-phenyl bond: The rotation of the phenyl group relative to the quinoline ring may be hindered. At low temperatures, this rotation might be slow enough to give rise to distinct signals for the ortho- and meta-protons of the phenyl ring. As the temperature is increased, the rotation becomes faster, leading to coalescence of these signals and eventually a time-averaged spectrum. researchgate.net

Inversion of the amino group: The pyramidal inversion of the amino group can also be studied by VT-NMR.

Tautomerism: In some derivatives, the possibility of amino-imino tautomerism can be investigated by monitoring the chemical shifts and signal intensities as a function of temperature. nuph.edu.ua

The analysis of line shape changes and coalescence temperatures in VT-NMR spectra can provide quantitative information about the energy barriers associated with these dynamic processes. numberanalytics.com

Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Insights

Mass Spectrometry for Fragmentation Pathways and Isotopic Distribution Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of this compound and its derivatives. It also offers profound insights into their structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound with high accuracy. rsc.orgdoi.orgnih.gov This allows for the unambiguous determination of the elemental formula. For this compound (C₁₅H₁₂N₂), the expected monoisotopic mass is 220.1000 Da. HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity and purity. mdpi.comrsc.org

Table 2: HRMS Data for Representative Quinoline Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 2-Phenylquinoline | ESI | [M+H]⁺: 206.0964 | 206.0968 | rsc.org |

| 2-p-Tolylquinoline | ESI | [M+H]⁺: 220.1121 | Not specified | rsc.org |

| 2-(4-Methoxyphenyl)-3-(phenylethynyl)-2H-indazole | ESI | [M+H]⁺: 325.1335 | 325.1342 | rsc.org |

| 4-Amino-2,3-diphenylquinoline | ES | [M+H]⁺-N₂: 295.1237 | 295.1235 | mdpi.com |

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for elucidating the structure of ions by analyzing their fragmentation patterns. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. nih.govunito.it

The fragmentation of protonated this compound would likely involve characteristic losses that can be rationalized based on its structure. Potential fragmentation pathways could include:

Loss of small neutral molecules: Common losses such as ammonia (B1221849) (NH₃) from the amino group or hydrogen cyanide (HCN) from the quinoline ring could be observed.

Cleavage of the phenyl group: The bond between the quinoline core and the phenyl substituent could cleave, leading to the formation of a phenyl radical or cation.

Ring opening and subsequent fragmentation: The quinoline ring system itself could undergo fragmentation.

By carefully analyzing the masses of the product ions, it is possible to piece together the fragmentation pathways and confirm the connectivity of the molecule. researchgate.net For example, the fragmentation of a related compound, 2-amino-3-methyl-imidazo[4,5-f]quinoline, has been studied, providing a model for the types of fragmentation that might be expected.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This method involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern, which provides detailed information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions. anton-paar.com

General Workflow of X-ray Crystallography:

Crystal Growth: A high-quality single crystal of the compound is required.

X-ray Diffraction: The crystal is exposed to a beam of X-rays, which are diffracted by the atoms in the crystal lattice.

Data Collection: A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern. anton-paar.com

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and the structure is refined.

The structural information obtained from X-ray crystallography is fundamental for understanding the structure-property relationships in this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are essential techniques for probing the electronic structure and photophysical behavior of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions from the ground state to excited states. Fluorescence spectroscopy, on the other hand, measures the emission of light from an excited electronic state as it returns to the ground state.

Absorption and Emission Spectra of this compound

The absorption and emission spectra of quinoline derivatives are sensitive to their molecular structure, including the nature and position of substituents. Studies on various quinoline derivatives demonstrate that the introduction of different functional groups significantly alters their photophysical properties. For example, the insertion of phenyl, nitro, and amino groups into the quinoline backbone leads to shifts in the maximum absorption wavelength (λmax). unesp.br

In a study of quinoline derivatives, the parent quinoline molecule did not exhibit fluorescence. unesp.br However, the introduction of an amino group, as in aminoquinoline, resulted in a significant fluorescence quantum yield of 65.33%. unesp.br This highlights the crucial role of the amino group in enhancing the emissive properties of the quinoline core. unesp.br For this compound, the combination of the amino and phenyl groups is expected to influence its electronic transitions, leading to characteristic absorption and emission profiles. The phenyl group, by extending the π-conjugation of the molecule, can also contribute to the fluorescence properties. unesp.br

Derivatives of 2-phenylquinoline have been shown to exhibit fluorescence. For instance, certain 2-(4-phenylquinolin-2-yl)phenol derivatives complexed with boron trifluoride show enhanced bluish-green fluorescence. researchgate.net

Quantum Yield Measurements and Fluorescence Lifetime Studies

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. These parameters are crucial for characterizing the photophysical behavior of fluorescent compounds.

For many organic fluorophores, the quantum yield and lifetime are influenced by the molecular structure and the surrounding environment. mdpi.comresearchgate.net For instance, the fluorescence quantum yield of aminoquinoline has been reported to be 65.33%, indicating a highly efficient emission process. unesp.br The introduction of different substituents can either enhance or quench fluorescence.

The fluorescence lifetime is also a key parameter. For example, studies on fluorescein (B123965) derivatives have shown that their lifetimes can be influenced by the solvent environment. mdpi.com It is expected that the quantum yield and lifetime of this compound would be dependent on factors such as solvent polarity and the presence of any quenching species.

| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| Aminoquinoline | 375 | - | 0.6533 | unesp.br |

| Nitroquinoline | 335 | - | 0.0025 | unesp.br |

| Dimethylamino quinoline | 388 | - | 0.5770 | unesp.br |

Solvatochromism and pH-Dependent Photophysical Behavior of this compound

Solvatochromism is the phenomenon where the color of a substance, and consequently its absorption and emission spectra, changes with the polarity of the solvent. unesp.br This effect arises from differential solvation of the ground and excited states of the molecule. unesp.br Compounds that exhibit a significant change in their dipole moment upon excitation often show strong solvatochromism. unesp.br For quinoline derivatives, the absorption spectra can show a bathochromic (red) shift with increasing solvent polarity, indicating that the excited state is more polar than the ground state and is better stabilized by polar solvents. unesp.br

pH-dependent photophysical behavior is another important characteristic of molecules with acidic or basic functional groups. The protonation or deprotonation of these groups can significantly alter the electronic structure and, therefore, the absorption and emission properties. rsc.org For this compound, the amino group can be protonated in acidic conditions. This protonation can lead to dramatic changes in the UV-Vis and fluorescence spectra, a phenomenon that has been observed in other amino-substituted heterocyclic compounds. acs.org This property makes such compounds potential candidates for use as colorimetric pH sensors. acs.org The photophysical properties of green fluorescent proteins, for example, are known to be modulated by the pH of their environment due to the protonation state of the chromophore. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying intermolecular interactions within a molecule. cigrjournal.org Both techniques probe the vibrational energy levels of a molecule, but they are based on different physical principles and are often complementary. cigrjournal.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The intensity of an IR absorption band is related to the change in the dipole moment during the vibration. cigrjournal.org

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational frequencies of the molecule. The intensity of a Raman band depends on the change in the polarizability of the molecule during the vibration. cigrjournal.org

For this compound, characteristic vibrational modes are expected for its functional groups:

N-H stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. dergipark.org.tr

C-N stretching: The stretching vibration of the C-N bond is expected in the fingerprint region of the spectrum. dergipark.org.tr

Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹. dergipark.org.tr

C=C and C=N stretching: The stretching vibrations of the quinoline ring system will be observed in the 1400-1650 cm⁻¹ region. dergipark.org.tr

Phenyl group vibrations: The monosubstituted benzene (B151609) ring will have its own set of characteristic bands.

Studies on related quinoline derivatives have provided detailed assignments of their vibrational spectra. For example, in a study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the NH₂ stretching vibrations were observed around 3383 cm⁻¹ and 3494 cm⁻¹. dergipark.org.tr The analysis of the vibrational spectra of this compound, supported by theoretical calculations, would allow for a comprehensive understanding of its molecular structure and bonding. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 | dergipark.org.tr |

| Aromatic C-H Stretching | 3000 - 3200 | dergipark.org.tr |

| C=C and C=N Stretching (ring) | 1400 - 1650 | dergipark.org.tr |

| N-H Bending | 1500 - 1600 | dergipark.org.tr |

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration and studying the conformational properties of chiral compounds. nih.gov

While this compound itself is not chiral, its derivatives can be made chiral by introducing a stereocenter. For such chiral derivatives, CD spectroscopy would be an essential tool for their stereochemical characterization. The combination of experimental CD spectra with quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), allows for the reliable assignment of the absolute configuration of the enantiomers. researchgate.netnih.gov

For example, the absolute configuration of chiral derivatives of 2-aminotribenzotriquinacene was confirmed by comparing their experimental electronic circular dichroism (ECD) spectra with theoretical calculations. nih.gov Similarly, for other chiral organic molecules, CD spectroscopy has been used to establish the enantiomer elution order in chiral chromatography and to understand the stereochemical details of their interactions. researchgate.net Optically active derivatives of 2,3-dichloromaleimide exhibit bisignate exciton-coupled Cotton effects in their CD spectra, which can be correlated with their absolute configuration. nih.gov

Should chiral derivatives of this compound be synthesized, CD spectroscopy would be indispensable for:

Confirming the successful separation of enantiomers.

Determining the absolute configuration of each enantiomer.

Investigating conformational changes in solution.

Computational and Theoretical Chemistry Studies of 2 Amino 3 Phenylquinoline

Quantum Chemical Calculations of Electronic Structure and Energetics of 2-Amino-3-phenylquinoline

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods can determine the most stable three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals, which are crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

While specific DFT studies solely focused on this compound are not extensively reported in the literature, research on structurally similar compounds, such as 2-amino-4-phenylquinoline-3-carbonitrile (B8745478), provides valuable analogous data. For instance, DFT calculations on such derivatives, often using the B3LYP functional with a 6-31G(d) or similar basis set, are employed to determine their optimized geometries and electronic parameters. unesp.bracs.org These studies help in understanding how different functional groups influence the electronic properties of the quinoline (B57606) scaffold. unesp.brrsc.org

In a typical DFT study, the optimized geometry is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis, which indicates that the structure is at a true energy minimum on the potential energy surface. dergipark.org.tr The electronic properties derived from these calculations, such as dipole moment and Mulliken charges, offer a quantitative measure of the molecule's polarity and the charge distribution within it.

Ab initio Methods for High-Accuracy Energetic Calculations of this compound

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate energetic information. rsc.org However, their high computational cost often limits their application to smaller molecules. acs.org

For a molecule the size of this compound, high-accuracy ab initio calculations would be computationally demanding. There is limited specific research in the public domain that reports high-accuracy energetic calculations, such as the heat of formation, using ab initio methods for this particular compound. Such studies, if performed, would provide a very precise benchmark for its thermodynamic stability. Generally, these advanced methods are used to calibrate more approximate methods like DFT. rsc.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. dergipark.org.tr

While direct FMO analysis data for this compound is scarce, studies on related quinoline derivatives provide insight into how this analysis is applied. For example, in the study of 2-amino-4-arylquinoline-3-carbonitriles, FMO analysis was used to understand their reactivity in the context of corrosion inhibition. rsc.orgresearchgate.net The HOMO and LUMO energy levels, as well as the energy gap, are calculated to predict the sites of electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Similar Quinoline Derivative (2-amino-4-phenylquinoline-3-carbonitrile)

| Parameter | Value (eV) |

| EHOMO | -6.08 |

| ELUMO | -1.73 |

| Energy Gap (ΔE) | 4.35 |

This data is for 2-amino-4-phenylquinoline-3-carbonitrile and is intended to be illustrative of the type of information obtained from FMO analysis. The specific values for this compound may differ.

Computational Studies of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is also a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the energy landscape of a reaction, it is possible to identify intermediates, transition states, and the energy barriers that control the reaction rate.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES for a reaction involving this compound, one could identify the lowest energy path from reactants to products. This path, known as the reaction coordinate, passes through one or more transition states, which are saddle points on the PES.

Kinetic and Thermodynamic Parameters of this compound Reactions

From the computed energetics of a reaction pathway, it is possible to calculate important kinetic and thermodynamic parameters. Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), determine the spontaneity of a reaction, while kinetic parameters, like the activation energy (Ea), determine its rate.

While there is a lack of specific studies reporting the kinetic and thermodynamic parameters for reactions of this compound, research on related systems demonstrates the methodology. For example, thermodynamic parameters for the adsorption of quinoline derivatives on metal surfaces have been calculated to understand their stability and interaction strength. researchgate.net These calculations typically involve determining the standard enthalpy (ΔH°) and entropy (ΔS°) changes, which are then used to calculate the Gibbs free energy change. Such data is crucial for understanding and predicting the behavior of the molecule in various chemical processes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects on this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and the influence of the environment, such as solvent effects. nih.govrsc.org For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotational freedom of the phenyl group at the 3-position relative to the rigid quinoline core. The simulation would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box, and solvating it with a chosen solvent, often water, to mimic physiological conditions. nih.gov

The analysis of the simulation trajectory reveals how the molecule's conformation evolves over time. Key metrics include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. biorxiv.org For this compound, the RMSF would likely highlight higher fluctuations in the amino group and the peripheral atoms of the phenyl ring.

Solvent effects are critical in determining molecular conformation and interactions. nih.gov MD simulations can explicitly model solvent molecules, allowing for the detailed study of hydrogen bonding between the amino group of this compound and water molecules, as well as hydrophobic interactions. nih.gov By calculating radial distribution functions (RDFs) from the simulation, one can determine the probability of finding solvent molecules at a certain distance from specific atoms, such as the nitrogen atoms of the amino group and the quinoline ring. researchgate.net Comparing simulations in different solvents (e.g., water, methanol (B129727), cyclohexane) can reveal how solvent polarity affects the conformational preferences of the molecule. nih.govrsc.orgrsc.org These simulations can also be used to construct free energy landscapes (FELs), which map the most stable and metastable conformational states of the molecule and the energy barriers between them. rsc.org

Prediction of Spectroscopic Properties of this compound (e.g., NMR chemical shifts, UV-Vis spectra)

Computational quantum chemistry provides tools to predict spectroscopic properties with high accuracy, aiding in structure elucidation and characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be predicted using Density Functional Theory (DFT) calculations, commonly employing the Gauge-Independent Atomic Orbital (GIAO) method. These in silico predictions are invaluable for assigning experimental spectra. rsc.org The process involves optimizing the molecule's 3D geometry at a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)) and then calculating the magnetic shielding tensors for each nucleus. The computed shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ).

Discrepancies between calculated and experimental shifts can arise from solvent effects, conformational averaging, and the inherent approximations in the computational method. rsc.org Nevertheless, the correlation is generally strong, particularly for ¹³C NMR. rsc.org

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 155.8 | 154.2 |

| C3 | 122.5 | 121.0 |

| C4 | 146.3 | 145.1 |

| H (Amino) | 5.5 | 5.3 |

| H4 | 8.1 | 7.9 |

UV-Vis Spectra: The electronic absorption spectrum (UV-Vis) of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. mdpi.com These calculations also provide insights into the nature of the electronic transitions, often characterized by the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za For instance, a typical calculation might predict a strong π→π* transition responsible for the primary absorption band. researchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 345 | 0.35 | HOMO → LUMO (95%) |

| S0 → S2 | 290 | 0.21 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 255 | 0.48 | HOMO → LUMO+1 (75%) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.trasianpubs.org These models are crucial in drug discovery for predicting the activity of new compounds and guiding the design of more potent analogues. nih.gov For derivatives of this compound, QSAR studies can identify the key structural features that govern a specific biological effect, such as antimicrobial or anticancer activity. nih.govijaems.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov A wide array of descriptors can be generated from the 2D or 3D representation of each molecule in a dataset. plos.org These are typically categorized as follows:

Constitutional (1D/2D): Based on the molecular formula and connectivity, such as molecular weight, atom counts, and rotatable bond counts. researchgate.net

Topological (2D): Indices derived from the 2D graph of the molecule, describing its size, shape, and branching. nih.gov

Physicochemical (2D/3D): Properties like molar refractivity (MR), logP (lipophilicity), and polar surface area (PSA). asianpubs.orgplos.org

Geometrical (3D): Descriptors derived from the 3D coordinates of the atoms, such as molecular volume and surface area.

Quantum-Chemical (3D): Electronic properties calculated using quantum mechanics, including dipole moment, HOMO/LUMO energies, and atomic charges. dergipark.org.trnih.gov

After generation, a crucial step is to select a smaller subset of the most relevant descriptors that have a strong correlation with the biological activity while having low inter-correlation among themselves. This avoids overfitting and creates a more robust model. arabjchem.org

| Descriptor Category | Example Descriptors | Significance |

|---|---|---|

| Physicochemical | logP, Molar Refractivity (MR) | Represents hydrophobicity and steric bulk. plos.org |

| Topological | Wiener Index, Kier & Hall Indices | Encodes molecular size, shape, and branching. nih.gov |

| Quantum-Chemical | HOMO/LUMO Energy, Dipole Moment | Describes electronic character and reactivity. dergipark.org.tr |

| Constitutional | Molecular Weight, Number of N atoms | Basic structural information. nih.gov |

Once relevant descriptors are selected, a mathematical model is built to correlate them with the biological activity of the training set compounds. Several statistical methods can be employed:

Multiple Linear Regression (MLR): A standard method that creates a linear equation relating the descriptors to the activity. nih.govarabjchem.org

Partial Least Squares (PLS): A regression technique suitable for datasets where the number of descriptors is large or they are highly correlated. plos.org

Artificial Neural Networks (ANN): A machine learning approach capable of modeling complex, non-linear relationships. nih.gov

Other Machine Learning Methods: Techniques like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Gradient Boosting are increasingly used. nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov Validation is typically performed using two strategies:

Internal Validation: The predictive ability of the model is tested on the same data used to build it. The most common method is leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²). arabjchem.org A high q² value (e.g., > 0.6) indicates good internal predictive power. arabjchem.org Y-randomization is another test to ensure the model is not the result of a chance correlation. nih.gov

External Validation: The model's ability to predict the activity of new, unseen compounds is assessed. The dataset is initially split into a training set (typically 80%) to build the model and a test set (20%) to validate it. plos.orgnih.gov The model's performance on the test set is evaluated using metrics like the predictive r² (pred_r²). arabjchem.org A high pred_r² value (e.g., > 0.5) indicates that the model can be reliably used to predict the activity of new chemical entities. arabjchem.org

| Metric | Description | Acceptable Value |

|---|---|---|

| r² (R-squared) | Coefficient of determination; measures the goodness of fit for the training set. | > 0.6 arabjchem.org |

| q² (Q-squared) | Cross-validated r² from LOO; measures internal predictive ability. | > 0.6 arabjchem.org |

| pred_r² (r²_test) | Predictive r² for the external test set; measures external predictive ability. | > 0.5 nih.govarabjchem.org |

| F-test | Fischer's value; indicates the statistical significance of the model. | High value arabjchem.org |

| RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. | Low value nih.gov |

Applications and Functionalization of 2 Amino 3 Phenylquinoline in Advanced Materials and Catalysis

Utilization of 2-Amino-3-phenylquinoline as Ligands in Transition Metal Catalysis

The quinoline (B57606) motif is a privileged scaffold in coordination chemistry, and its derivatives are widely used as ligands in transition metal-catalyzed reactions. thieme-connect.comdntb.gov.ua The this compound framework is particularly interesting as it combines the coordinating ability of the quinoline nitrogen and the exocyclic amino group, allowing for the design of bidentate or even polydentate ligands.

Design and Synthesis of this compound-based Ligands

The design of ligands based on this compound typically leverages the reactivity of the 2-amino group. This group can be readily functionalized to introduce additional coordinating atoms and to modulate the steric and electronic properties of the resulting ligand. A common and straightforward approach is the formation of Schiff bases. researchgate.netthieme-connect.com

The condensation reaction of the primary amino group of this compound with various aldehydes or ketones yields imine-containing ligands (Schiff bases). thieme-connect.comnih.gov This method is highly versatile, as the choice of the carbonyl compound allows for the introduction of a wide array of functionalities. For instance, reacting this compound with salicylaldehyde (B1680747) or its derivatives would produce tridentate N,N,O-type ligands capable of forming stable complexes with various transition metals. nih.govbendola.com Similarly, using 2-quinolinecarboxaldehyde (B31650) would result in N,N,N-tridentate ligands. thieme-connect.com

Another synthetic strategy involves the acylation of the amino group. Reaction with acyl chlorides or carboxylic acids can produce amide-based ligands. These ligands can also exhibit bidentate or polydentate coordination modes, depending on the nature of the acylating agent. nih.gov The synthesis of these derivatives often involves standard organic reactions, making the this compound scaffold an accessible platform for ligand development. For example, innovative quinoline derivatives can be synthesized through the cyclization of 2-amino-5-nitrobenzophenone, followed by reduction of the nitro group and subsequent acid-amine cross-coupling reactions. nih.gov

Application in Cross-Coupling Reactions Catalyzed by this compound Ligands

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. nih.govnsf.gov Quinoline-based ligands have been shown to be effective in various palladium-catalyzed reactions. nih.gov

Ligands derived from this compound can act as effective stabilizers for the palladium catalyst, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nitrogen atoms of the quinoline ring and the functionalized amino group can chelate to the palladium atom, forming a stable complex that prevents catalyst decomposition and promotes high turnover numbers.

For instance, a newly developed quinoline-based ligand was found to be crucial for achieving the Pd(II)-catalyzed cross-coupling of C(sp³)–H bonds with arylsilanes, a previously challenging transformation. nih.gov While this specific study did not use a this compound derivative, it highlights the potential of the quinoline scaffold. A ligand based on this compound, such as a Schiff base derivative, could offer similar or enhanced reactivity in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings by fine-tuning the electronic and steric environment around the metal center. nih.govmit.edu The table below summarizes representative palladium-catalyzed cross-coupling reactions where quinoline-based compounds have been involved, illustrating the potential applications for ligands derived from this compound.

| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Ref |

| Suzuki-Miyaura | Pd(OAc)₂, PPh₃ | Halogenated quinolones, Phenylboronic acid | Phenyl-substituted quinolones | nih.gov |

| Heck Coupling | Pd(OAc)₂, PPh₃ | 2-Iodoaniline, α,β-unsaturated carbonyls | 3-Substituted quinolin-2(1H)-ones | nih.gov |

| C(sp³)–H Arylation | Pd(OAc)₂, Quinoline Ligand | Carboxylic acid derivatives, Arylsilanes | β-Aryl carboxylic acids | nih.gov |

| C-N Coupling | Pd₂(dba)₃, Xantphos | N-hydroxyamides, Benzoates | Quinolin-2(1H)-ones | nih.gov |

Asymmetric Catalysis using Chiral this compound Derivatives

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. thieme-connect.comdntb.gov.ua The development of chiral ligands is central to this endeavor, and quinoline-containing chiral ligands have emerged as a significant class. researchgate.netthieme-connect.comscilit.com The stereoselectivity of a reaction is controlled by the chiral environment created by the ligand around the metal catalyst. mdpi.com

Derivatives of this compound are excellent candidates for creating new chiral ligands. Chirality can be introduced in several ways:

Reaction with a Chiral Reagent: The 2-amino group can be condensed with a chiral aldehyde or ketone to form a chiral Schiff base ligand. For example, condensation with chiral amino alcohol-derived aldehydes can produce multidentate chiral ligands. thieme-connect.com

Introduction of a Chiral Auxiliary: A chiral moiety can be attached to the quinoline core or the phenyl group.

Atropisomerism: If rotation around the C3-phenyl bond is sufficiently hindered by bulky substituents, stable atropisomers could potentially be isolated.

These chiral ligands can be complexed with transition metals like ruthenium, rhodium, or iridium to catalyze a variety of asymmetric reactions, such as the hydrogenation of prochiral ketones, imines, and olefins. thieme-connect.compku.edu.cn For example, the asymmetric hydrogenation of 2-phenylquinoline (B181262) has been successfully achieved with high enantioselectivity using a phosphine-free chiral cationic ruthenium catalyst. pku.edu.cn A chiral ligand derived from this compound could be employed in similar transformations, potentially offering unique selectivity and reactivity profiles. Iridium complexes with chiral spiro aminophosphine (B1255530) ligands have also demonstrated extremely high efficiency in the asymmetric hydrogenation of ketones. nih.gov The development of such catalysts based on the this compound scaffold holds considerable promise. thieme-connect.comdntb.gov.ua

Development of this compound-based Fluorescent Probes and Sensors